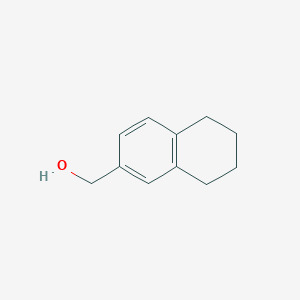

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H14O . It is related to the class of organic compounds known as tetralins . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydronaphthalene ring attached to a methanol group . The average molecular weight is 161.243 Da .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 161.25 .Aplicaciones Científicas De Investigación

Synthesis of PGI2 Agonist

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol serves as a key chiral intermediate in the synthesis of a novel PGI2 agonist. This process involves optical resolution, diastereoselective crystallization, and a resolution–inversion–recycle approach, yielding high enantiopurity (Ohigashi et al., 2013).

Anticancer Agent Synthesis

It's used in the synthesis of compounds with potential anticancer activity. The derivative reacts with various nucleophiles, forming a range of compounds evaluated for anticancer properties (Gouhar & Raafat, 2015).

Fluorescence Emission Studies

The compound is involved in studies related to fluorescence emission and quenching. Research in this area explores the effects of solvents and other molecules on the fluorescence properties of derivatives like 1-amino-5,6,7,8-tetrahydronaphthalene (Chatterjee et al., 1986).

Chemoselective Reduction in Synthesis

This compound plays a role in chemoselective reduction methods for synthesizing biologically interesting compounds, such as 5,6,7,8-tetrahydronaphthols, without affecting other functional groups in the molecule (He et al., 2018).

Electrophilic Reactions

This compound is studied for its behavior in electrophilic reactions, such as anodic oxidation processes, which are essential in organic chemistry and synthesis (Koyama et al., 1967).

Photochemical Studies

The compound is involved in photochemical research, forming various derivatives through irradiation processes, which are crucial in understanding chemical reactions induced by light (Witte & Margaretha, 1999).

Medicinal Chemistry

This compound and its derivatives are used in medicinal chemistry research, exploring their potential as ligands for various receptors, contributing to the development of new pharmaceuticals (Berardi et al., 1996).

Catalyst Studies

The compound is relevant in studies involving catalysts, such as in methanol synthesis, demonstrating the impact of different liquids on reaction rates and product distribution (Roberts et al., 1999).

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSANDGJWFACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2381324.png)

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)

![(5-Chlorothiophen-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2381334.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)

![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)